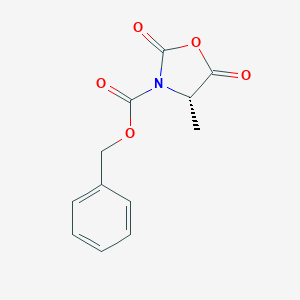
(S)-Benzyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-tert-Butyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate” is a chemical compound with the molecular formula C9H13NO5 . It is used in research and has a molecular weight of 215.20 .
Molecular Structure Analysis
The molecular structure of this compound includes one defined stereocentre .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 252.2±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 49.0±3.0 kJ/mol, a flash point of 106.3±22.6 °C, and an index of refraction of 1.483 . Its molar refractivity is 48.8±0.3 cm3 .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds is a significant area of research in organic chemistry, given their importance in drug discovery and development. Compounds similar to (S)-Benzyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate have been utilized in the synthesis of novel heterocyclic systems, including triazafulvalene derivatives (Uršič, Svete, & Stanovnik, 2010), showcasing their potential as intermediates in the development of pharmacologically active molecules.
Anticancer Agent Development
The search for new anticancer agents has led to the exploration of various chemical scaffolds. Novel substituted imidazolidin-2,4-diones, structurally related to (S)-Benzyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate, have been synthesized and evaluated for their in vitro cytotoxicity against a panel of human tumor cell lines, identifying promising leads for further optimization as antitumor agents (Penthala, Yerramreddy, & Crooks, 2011).
Development of Anticonvulsant Agents
Research into novel treatments for epilepsy has included the synthesis of phenytoin derivatives, which are known for their anticonvulsant properties. Studies on compounds related to (S)-Benzyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate have led to the identification of new derivatives with potential anticonvulsant activity, highlighting the role of such compounds in the development of new therapeutic agents (Deodhar, Sable, Bhosale, & Juvale, 2009).
Glycosyltransferase Activity Studies
In plant biology and biochemistry, understanding the glycosylation of small molecules is crucial for elucidating plant metabolism and for biotechnological applications. Research has identified glycosyltransferases in Arabidopsis that display activity towards benzoates, including compounds structurally related to (S)-Benzyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate, providing insights into the modification of benzoates in plants and potentially aiding in the development of plant-based production systems for valuable chemicals (Lim et al., 2002).
Propiedades
IUPAC Name |
benzyl (4S)-4-methyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-8-10(14)18-12(16)13(8)11(15)17-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOXFYKJSWSUAG-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)OC(=O)N1C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401182138 |
Source


|
| Record name | Phenylmethyl (4S)-4-methyl-2,5-dioxo-3-oxazolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401182138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl 4-methyl-2,5-dioxooxazolidine-3-carboxylate | |
CAS RN |
125814-23-5 |
Source


|
| Record name | Phenylmethyl (4S)-4-methyl-2,5-dioxo-3-oxazolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125814-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl (4S)-4-methyl-2,5-dioxo-3-oxazolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401182138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














